alpha-Carboline-15N2 N-Oxide alpha-Carboline-15N2 N-Oxide
Brand Name: Vulcanchem
CAS No.: 1189496-03-4
VCID: VC0028362
InChI: InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1
SMILES: C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
Molecular Formula: C11H8N2O
Molecular Weight: 186.184

alpha-Carboline-15N2 N-Oxide

CAS No.: 1189496-03-4

Cat. No.: VC0028362

Molecular Formula: C11H8N2O

Molecular Weight: 186.184

* For research use only. Not for human or veterinary use.

alpha-Carboline-15N2 N-Oxide - 1189496-03-4

CAS No. 1189496-03-4
Molecular Formula C11H8N2O
Molecular Weight 186.184
IUPAC Name 1-hydroxy(115N)pyridino[2,3-b]indole
Standard InChI InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1
Standard InChI Key WYABHFSECJYIJN-ULRYTFMMSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O

Chemical Structure and Properties

Alpha-Carboline-15N2 N-Oxide (CAS: 1189496-03-4) is a nitrogen-15 isotope-labeled variant of the alpha-carboline structure with an N-oxide group. The compound is also known by several synonyms including 9H-Pyrido[2,3-b]indole-15N2 N-Oxide and 9H-Pyrido[2,3-b]indole-15N2 1-Oxide . The molecular structure consists of a fused ring system combining pyridine and indole components, with two nitrogen-15 isotopes and an oxygen attached to one of the nitrogen atoms.

Chemical Identifiers and Physical Properties

The basic chemical information for Alpha-Carboline-15N2 N-Oxide is presented in Table 1:

PropertyValueSource
CAS Number1189496-03-4
Molecular FormulaC11H815N2O
Alternative Formula NotationsC11H7N2O, C11H8N2O
Molecular Weight186.18
Alternative Weight Values183.19, 186.184
IUPAC Name1-hydroxy(115N)pyridino[2,3-b]indole
SMILES NotationO=[15n]1cccc2c3ccccc3[15nH]c12
Standard InChIInChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1
Standard InChIKeyWYABHFSECJYIJN-ULRYTFMMSA-N
PubChem Compound ID46780171

Note: The variations in molecular formula notation and weight across different sources likely reflect different conventions for representing isotope-labeled compounds.

Structural Characteristics

Alpha-Carboline-15N2 N-Oxide features a heterocyclic structure based on the alpha-carboline (9H-Pyrido[2,3-b]indole) skeleton. The compound contains two nitrogen-15 isotopes and an N-oxide functional group, where an oxygen atom is bound to one of the nitrogen atoms . This structural arrangement creates a unique chemical entity with potential applications in various research fields.

Isotopic Labeling Significance

The nitrogen-15 isotope labeling (15N) is significant for several reasons:

  • It provides a stable isotope marker that can be tracked through chemical reactions and biological systems

  • It enables enhanced nuclear magnetic resonance (NMR) spectroscopy analysis

  • It facilitates mass spectrometry identification and quantification

  • It serves as a valuable tool in metabolic and biochemical pathway studies

Biological Activities and Applications

Research Applications

Alpha-Carboline-15N2 N-Oxide likely serves several important research functions:

  • Analytical Standard: As a reference material for analytical techniques including HPLC, mass spectrometry, and NMR

  • Metabolic Tracer: For tracking nitrogen-containing compounds through biological systems using the 15N isotope label

  • Structural Probe: To investigate binding interactions with biomolecules

  • Mechanistic Studies: To elucidate reaction mechanisms involving nitrogen compounds

SupplierProduct Code/IdentifierFormatNotes
LGC StandardsTRC-C176607-1MGNeatClassified as a Stable Isotope Labelled product
VulcanchemVC0028362Research chemicalFor research use only
ChemSky (Shanghai) International Co., Ltd--Listed as supplier
Energy Chemical--Listed as supplier

The current research landscape for Alpha-Carboline-15N2 N-Oxide appears limited, with the compound primarily being utilized as a reference material or analytical standard rather than as the subject of extensive biological or chemical studies .

Knowledge Gaps and Research Opportunities

Several key areas warrant further investigation:

  • Biological Activity Profiling: Systematic screening for potential therapeutic activities

  • Synthesis Optimization: Development of efficient methods for preparing the compound

  • Structure-Activity Relationships: Comparison with non-labeled alpha-carboline N-oxides and related derivatives

  • Applications in Isotope Tracing: Exploration of novel uses in metabolic and biochemical research

  • Analytical Method Development: Creation of specialized techniques leveraging the 15N label

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